molecular formula C9H9NO3S B14543101 3-(Propanoylsulfanyl)pyridine-2-carboxylic acid CAS No. 62013-61-0

3-(Propanoylsulfanyl)pyridine-2-carboxylic acid

Cat. No.: B14543101
CAS No.: 62013-61-0
M. Wt: 211.24 g/mol
InChI Key: DLJRIEQTLDSXNC-UHFFFAOYSA-N
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Description

3-propionylsulfanyl-pyridine-2-carboxylic acid is an organic compound that belongs to the class of pyridinecarboxylic acids. These compounds are characterized by a pyridine ring substituted with a carboxylic acid group and other functional groups. The presence of the propionylsulfanyl group at the 3-position and the carboxylic acid group at the 2-position makes this compound unique and potentially useful in various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-propionylsulfanyl-pyridine-2-carboxylic acid typically involves the introduction of the propionylsulfanyl group to a pyridinecarboxylic acid precursor. One common method is the reaction of 2-pyridinecarboxylic acid with propionyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

Industrial production of 3-propionylsulfanyl-pyridine-2-carboxylic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-propionylsulfanyl-pyridine-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group in the propionyl moiety can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The carboxylic acid group can participate in nucleophilic substitution reactions to form esters, amides, or other derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Alcohols, amines, and other nucleophiles in the presence of catalysts or activating agents

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohols

    Substitution: Esters, amides, and other derivatives

Scientific Research Applications

3-propionylsulfanyl-pyridine-2-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: The compound’s derivatives may exhibit biological activity, making it a potential candidate for drug discovery and development.

    Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-propionylsulfanyl-pyridine-2-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the propionylsulfanyl group can influence the compound’s binding affinity and specificity, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Picolinic acid (2-pyridinecarboxylic acid)
  • Nicotinic acid (3-pyridinecarboxylic acid)
  • Isonicotinic acid (4-pyridinecarboxylic acid)

Uniqueness

3-propionylsulfanyl-pyridine-2-carboxylic acid is unique due to the presence of the propionylsulfanyl group, which imparts distinct chemical and biological properties

Properties

CAS No.

62013-61-0

Molecular Formula

C9H9NO3S

Molecular Weight

211.24 g/mol

IUPAC Name

3-propanoylsulfanylpyridine-2-carboxylic acid

InChI

InChI=1S/C9H9NO3S/c1-2-7(11)14-6-4-3-5-10-8(6)9(12)13/h3-5H,2H2,1H3,(H,12,13)

InChI Key

DLJRIEQTLDSXNC-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)SC1=C(N=CC=C1)C(=O)O

Origin of Product

United States

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